An In-depth Technical Guide to 1,2,2-Trimethylpiperazine Dihydrochloride
An In-depth Technical Guide to 1,2,2-Trimethylpiperazine Dihydrochloride
CAS Number: 932047-03-5
This technical guide provides a comprehensive overview of 1,2,2-Trimethylpiperazine dihydrochloride, catering to researchers, scientists, and professionals in drug development. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes information on the broader class of substituted piperazines to offer valuable insights into its potential properties, synthesis, and biological significance.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 1,2,2-Trimethylpiperazine dihydrochloride and related compounds is presented below. This data is crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 932047-03-5 | [1] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | - |
| Molecular Weight | 201.14 g/mol | - |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Solubility | Likely soluble in water and polar organic solvents | General knowledge |
Synthesis and Experimental Protocols
General Synthesis of Substituted Piperazines
The synthesis of substituted piperazines often involves the cyclization of appropriate diamine precursors or the modification of the piperazine ring itself. For 1,2,2-Trimethylpiperazine, a potential route could involve the reaction of 1,2-diaminopropane with a suitable three-carbon electrophile, followed by N-methylation and subsequent formation of the dihydrochloride salt.
A generalized workflow for a potential synthesis is depicted below:
Caption: A potential synthetic workflow for 1,2,2-Trimethylpiperazine dihydrochloride.
General Experimental Protocol for Piperazine Synthesis
The following is a generalized protocol that could be adapted for the synthesis of 1,2,2-Trimethylpiperazine.
Materials:
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1,2-diaminopropane
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Acetone (or other suitable carbonyl compound)
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Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)
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Methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction, or methyl iodide)
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Hydrochloric acid (ethanolic or ethereal solution)
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Anhydrous solvents (e.g., methanol, ethanol, dichloromethane)
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Standard laboratory glassware and equipment
Procedure:
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Cyclization: In a round-bottom flask, dissolve 1,2-diaminopropane in a suitable solvent. Add the carbonyl compound (e.g., acetone) dropwise at a controlled temperature. The reaction may be stirred at room temperature or heated to reflux to drive the formation of the tetrahydropyrazine intermediate.
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Reduction: After the initial reaction is complete (monitored by TLC), cool the mixture and add a reducing agent in portions. Stir until the reduction is complete.
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N-Methylation: The resulting 2,2-dimethylpiperazine can be N-methylated using various methods. For the Eschweiler-Clarke reaction, the piperazine is treated with excess formaldehyde and formic acid and heated.
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Work-up and Purification: After the reaction, the mixture is basified and extracted with an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
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Salt Formation: The purified 1,2,2-Trimethylpiperazine is dissolved in an anhydrous solvent and treated with a solution of hydrochloric acid to precipitate the dihydrochloride salt. The salt is then collected by filtration, washed with a cold solvent, and dried.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 1,2,2-Trimethylpiperazine dihydrochloride are not available in the searched databases. However, characteristic spectral features can be predicted based on the structure and data from similar piperazine derivatives.
Expected Spectroscopic Features:
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¹H NMR: Signals corresponding to the three methyl groups, with one being a singlet and the other two potentially being a doublet or two singlets depending on the stereochemistry and ring conformation. Protons on the piperazine ring would appear as complex multiplets.
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¹³C NMR: Resonances for the three methyl carbons and the four carbons of the piperazine ring.
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IR Spectroscopy: Characteristic peaks for N-H stretching (if protonated), C-H stretching, and C-N stretching.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₇H₁₆N₂) and characteristic fragmentation patterns of the piperazine ring.
Biological Activity and Signaling Pathways
While there is no specific information on the biological activity of 1,2,2-Trimethylpiperazine dihydrochloride, the piperazine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities.
Derivatives of piperazine have been reported to exhibit various pharmacological effects, including but not limited to:
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Antipsychotic
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Antidepressant
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Anxiolytic
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Antihistaminic
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Anticancer
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Antiviral
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Antifungal
The biological activity of piperazine derivatives is often attributed to their ability to interact with various receptors and enzymes in the central nervous system and other tissues.
A simplified representation of a common signaling pathway targeted by some piperazine-containing drugs, such as those acting on G-protein coupled receptors (GPCRs), is shown below.
